molecular formula C8H16N2O3 B2387919 tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate CAS No. 2126142-98-9

tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate

Cat. No. B2387919
CAS RN: 2126142-98-9
M. Wt: 188.227
InChI Key: UEMZDFXRHGXLOO-LURJTMIESA-N
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Description

The compound “tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate” likely belongs to the class of organic compounds known as oxazolidines, which are compounds containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often introduced into organic molecules using tert-butyl chloride or tert-butyl alcohol in the presence of a strong base . The oxazolidine ring could potentially be formed through a cyclization reaction involving a suitable diol and amine precursor.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazolidine ring, the tert-butyl group, and the carboxylate group. The oxazolidine ring can participate in various ring-opening reactions. The tert-butyl group is generally quite inert but can undergo reactions under certain conditions .

properties

IUPAC Name

tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZDFXRHGXLOO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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